Teichomycin A2-5 -

Teichomycin A2-5

Catalog Number: EVT-10902114
CAS Number:
Molecular Formula: C89H99Cl2N9O33
Molecular Weight: 1893.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Teichomycin A2-5 is a cyclic peptide.
Synthesis Analysis

The synthesis of Teichomycin A2-5 involves fermentation processes utilizing Actinoplanes teichomyceticus as the producing strain. Various methods have been developed for isolating and purifying this compound from fermentation broths.

One effective method includes:

  1. Fermentation: Culturing Actinoplanes teichomyceticus under controlled conditions to produce teicoplanins.
  2. Filtration: Separating the mycelia from the broth.
  3. Solvent Extraction: Mixing the broth with water-insoluble organic solvents at specific pH levels to extract the antibiotic.
  4. Precipitation: Condensing the extract at lower temperatures to form precipitates, which are then filtered to recover Teichomycin A2-5 .

This process may include additional steps such as using cation exchange resins or synthetic adsorbents for further purification, ensuring a high yield of the desired compound while minimizing contamination from other metabolites .

Molecular Structure Analysis

Teichomycin A2-5 has a complex molecular structure characterized by its glycopeptide core, which consists of a heptapeptide backbone attached to multiple carbohydrate moieties. The molecular formula for Teichomycin A2-5 is C89H99Cl2N9O33C_{89}H_{99}Cl_2N_9O_{33}, with a molecular weight of approximately 1893.68 g/mol .

The structural features include:

  • Glycopeptide Core: Composed of seven amino acids linked by peptide bonds.
  • Carbohydrate Moieties: Typically includes N-acetylglucosamine and mannose.
  • Chlorinated Aromatic Amino Acids: The presence of chlorinated residues contributes to its antibacterial activity.

The structural diversity among the teicoplanins arises from variations in their fatty acyl side chains, which influence their solubility and interaction with bacterial targets .

Chemical Reactions Analysis

Teichomycin A2-5 undergoes various chemical reactions that are critical for its antibacterial function. The primary reaction mechanism involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls, leading to inhibition of cell wall synthesis. This action results in:

  • Cell Lysis: Due to weakened cell walls.
  • Accumulation of Precursors: Such as UDP-N-acetylmuramyl-pentapeptide within the bacterial cell .

Additionally, during its biosynthesis, Teichomycin A2-5 undergoes halogenation reactions catalyzed by specific halogenases that introduce chlorine atoms into its structure, enhancing its antibacterial properties .

Mechanism of Action

Teichomycin A2-5 exerts its antibacterial effects primarily through inhibition of cell wall synthesis in Gram-positive bacteria. The mechanism can be summarized as follows:

  1. Binding: Teichomycin A2-5 binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors.
  2. Inhibition: This binding blocks transglycosylation and transpeptidation reactions necessary for peptidoglycan cross-linking.
  3. Cell Death: The inability to synthesize a stable cell wall leads to osmotic instability and eventual cell lysis .

This mechanism is similar to that of other glycopeptide antibiotics but is distinguished by the unique structural features of Teichomycin A2-5.

Physical and Chemical Properties Analysis

Teichomycin A2-5 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to light yellow powder.
  • pH Range: Between 6.3 and 7.7 in aqueous solutions.
  • Solubility: Soluble in various organic solvents but less soluble in water due to its hydrophobic side chains.

Key chemical properties include:

  • Molecular Weight: Approximately 1893.68 g/mol.
  • LogP (Octanol/Water Partition Coefficient): -2.3, indicating high polarity.
  • pKa Values: Strongest acidic pKa at 3.04 and strongest basic pKa at 7.09, reflecting its behavior in biological systems .

These properties influence its pharmacokinetics and efficacy as an antibiotic.

Applications

Teichomycin A2-5 has significant applications in scientific research and clinical settings:

  • Antibacterial Treatment: Used for treating serious infections caused by Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.
  • Research Tool: Investigated for its potential use against antibiotic-resistant strains due to its unique mechanism of action.
  • Biosynthetic Studies: Serves as a model compound for studying glycopeptide antibiotic biosynthesis and modification processes.

Furthermore, ongoing research aims to elucidate additional therapeutic applications and optimize its use in clinical settings .

Biosynthetic Pathways and Structural Elucidation

Microbial Fermentation and Strain Optimization in Actinoplanes teichomyceticus

The production of Teichomycin A2-5 (the active principle of teicoplanin complex) is achieved through controlled fermentation of the actinomycete bacterium Actinoplanes teichomyceticus (ATCC 31121). This wild-type strain possesses a well-defined genetic background, making it suitable for fermentation process optimization and rational strain improvement programs [2] [10]. Early fermentation studies achieved titers of approximately 900 units per milliliter using a medium containing 1% glucose, 1% cotton seed meal, 1% malt extract, and 0.4% yeast extract [10]. Subsequent optimization research has significantly enhanced productivity through media engineering and physiological control:

Nutrient Optimization: Systematic replacement studies identified malt extract (30 g/L) and glucose (10 g/L) as optimal carbon sources, surpassing alternatives like glycerol, mannitol, or soluble starch in supporting antibiotic yields. Soybean meal (15 g/L) and yeast extract (5 g/L) were determined as the most effective nitrogen sources. Calcium carbonate (CaCO₃) concentration was critical, with 6 g/L maximizing titers – removal reduced production by 70% [2].

Precursor Feeding for Congener Modulation: The complex composition of teicoplanin A2 (comprising factors A2-1 to A2-5) is highly sensitive to precursor availability. The distinct fatty acid moieties attached to the glucosamine sugar at residue 4 of the heptapeptide scaffold dictate the specific A2 congener produced:

  • Linear C10:1 acyl chains (characteristic of A2-1) are enhanced by methyl linoleate, trilinolein, corn oil, or cottonseed oil.
  • Linear C10:0 acyl chains (characteristic of A2-3) are promoted by methyl oleate, triolein, olive oil, or lard oil.
  • Branched-chain fatty acids (characteristic of A2-2 (iso-C10:0), A2-4 (anteiso-C11:0), and A2-5 (iso-C11:0)) are significantly increased by feeding precursor amino acids L-valine, L-isoleucine, and L-leucine, respectively [2] [6]. Notably, while modulating the complex composition, these additives (except L-valine) often suppress total antibiotic yield, necessitating careful balancing [2].

Scale-Up Parameters: Successful translation from laboratory flasks to industrial-scale bioreactors (up to 5,000 liters) requires precise control of physicochemical parameters. Optimal conditions identified include:

  • Temperature: 34°C
  • pH: 7.0
  • Dissolved Oxygen Tension (DOT): Maintained at 20-30%
  • Agitation/Aeration: Scaling using impeller tip velocity (Vtip) as a key parameter ensures consistent oxygen transfer rates (kLa) across scales. Under these optimized batch conditions, dry cell weights of 42.8 g/l and teicoplanin titers reaching 2.9 g/l (specific content of 67.8 mg/g DCW) have been achieved at 120 hours [4]. Mutagenesis programs coupled with optimized media (e.g., containing 30 g/L maltodextrin, 5 g/L glucose, 5 g/L yeast extract, 5 g/L soybean meal) have yielded mutant strains capable of producing up to 1.5 g/L teicoplanin in pilot-scale fermenters [7].

Table 1: Optimization of Fermentation Media Components for Teicoplanin A2 Production by A. teichomyceticus

Media ComponentOptimal ConcentrationFunction/ImpactKey Finding
Malt Extract30 g/LComplex carbon/nitrogen sourceSuperior to other carbon sources (e.g., glucose, mannitol, starch) for total A2 production [2]
Glucose10 g/LCarbon sourceSynergistic effect with malt extract; higher concentrations less beneficial [2]
Soybean Meal15 g/LComplex nitrogen sourceBest nitrogen source for biomass; essential component [2]
Yeast Extract5 g/LComplex nitrogen/vitamin sourceCritical for high antibiotic titers; optimal at lower concentration with soybean meal [2]
Calcium Carbonate6 g/LpH bufferingEssential for production; omission reduces titer by 70%, lower concentrations suboptimal [2]
**Methyl Linoleate/OleateVariable*Fatty acid precursorsModulate A2 complex composition (A2-1 and A2-3 respectively); often inhibit total yield [2]
L-Val/Ile/LeuVariable*Branched-chain amino acid precursors for branched fatty acid biosynthesisModulate A2 complex composition (A2-2, A2-4, A2-5 respectively); L-Valine less inhibitory to total yield [2]

*Optimal precursor concentrations vary and require strain-/process-specific optimization.

Enzymatic Mechanisms of Glycopeptide Assembly and Glycosylation Patterns

Teichomycin A2-5 biosynthesis is encoded within a large (≈89 kb) biosynthetic gene cluster (BGC) in Actinoplanes teichomyceticus ATCC 31121, housing 49 putative open reading frames (ORFs) [1] [9]. The assembly follows a highly orchestrated sequence:

  • Non-Ribosomal Peptide Assembly: The heptapeptide aglycone backbone is synthesized by a non-ribosomal peptide synthetase (NRPS) complex. The tcp gene cluster encodes NRPS enzymes with a module arrangement distinct from vancomycin-type producers. The arrangement is characterized as 2/1/3/1, meaning the first NRPS protein incorporates two amino acids, the second incorporates one, the third incorporates three, and the fourth incorporates one amino acid, lacking the "X" domain found in some related clusters [3] [9]. This NRPS machinery activates, loads, and condenses seven aromatic amino acid precursors (three 4-hydroxyphenylglycine (Hpg), two 3,5-dihydroxyphenylglycine (Dpg), one β-hydroxytyrosine (Bht), and one tyrosine) into the linear peptide chain.
  • Oxidative Cross-Linking: The linear heptapeptide undergoes regioselective oxidative coupling catalyzed by cytochrome P450 enzymes (OxyA, OxyB, OxyC, OxyE). While vancomycin-type clusters possess three oxygenases, teicoplanin-type clusters uniquely encode a fourth, OxyE. The current model suggests an order OxyB > OxyE > OxyA > OxyC for teicoplanin, forming two aryl-ether bonds (linking residues 1-3 and 2-4), one diaryl bond (linking residues 4-6), and one biaryl C-C bond (linking residues 5-7) [3] [9].
  • Halogenation: Specific residues (tyrosine at position 2 and β-hydroxytyrosine at position 6) are chlorinated by halogenase enzymes encoded within the cluster [2].
  • Glycosylation: The cross-linked aglycone undergoes stepwise glycosylation, defining the core structural features of Teichomycin A2-5:
  • First Glycosylation: ORF10* (designated as a glycosyltransferase) catalyzes the transfer of UDP-N-acetylglucosamine (UDP-GlcNAc) onto the β-hydroxytyrosine residue at position 6 (3-Cl-βHty⁶) of the aglycone [1] [9].
  • Second Glycosylation: ORF1 (another glycosyltransferase) transfers UDP-N-acetylglucosamine (UDP-GlcNAc) onto the 4-hydroxyphenylglycine residue at position 4 (Hpg⁴) [1] [9].
  • Third Glycosylation: A mannosyltransferase (gene not explicitly detailed in provided results but common in teicoplanin-type clusters) attaches α-D-mannose to the dihydroxyphenylglycine residue at position 7 (Dpg⁷) [3] [9].
  • Acylation - Defining the A2 Lipoglycopeptide Nature: A crucial tailoring step specific to teicoplanin-type glycopeptides is the acylation of the glucosamine attached to Hpg⁴. ORF11* encodes an acyltransferase that catalyzes this step. In vitro studies demonstrate its ability to transfer N-acetyl-, N-butyryl-, and N-octanoyl-groups from acyl-CoA donors. This transfer can occur either onto a free UDP-aminosugar or onto the aminosugar moiety already attached to the teicoplanin pseudoaglycone (the aglycone bearing the first sugars but lacking the mannose and acyl chain). This identifies ORF11* as the key enzyme responsible for installing the diverse fatty acyl chains that characterize the Teichomycin A2-1 to A2-5 congeners [1] [9].

Table 2: Key Enzymatic Tailoring Steps in Teichomycin A2-5 Biosynthesis

Tailoring StepEnzyme Type/GeneSubstrateModification IntroducedLocation on Molecule
Peptide Bond FormationNRPS (Multi-module)Activated amino acidsLinear heptapeptide aglycone backboneCore scaffold
Oxidative Cross-linkingCytochrome P450 (OxyB)Linear heptapeptideAryl-ether bond (Residues 2-4)Core scaffold
Cytochrome P450 (OxyE)Partially cross-linked peptideAryl-ether bond (Residues 1-3)Core scaffold
Cytochrome P450 (OxyA)Partially cross-linked peptideDiaryl bond (Residues 4-6)Core scaffold
Cytochrome P450 (OxyC)Partially cross-linked peptideBiaryl C-C bond (Residues 5-7)Core scaffold
HalogenationHalogenaseTyrosine (position 2), β-Hydroxytyrosine (pos. 6)ChlorinationCore scaffold (Aromatic rings)
Glycosylation IGlycosyltransferase (ORF10*)Pseudoaglycone, UDP-GlcNAcAttachment of N-acetyl-β-D-glucosamine to β-Hydroxytyrosine⁶Position 6
Glycosylation IIGlycosyltransferase (ORF1)Pseudoaglycone, UDP-GlcNAcAttachment of N-acetyl-β-D-glucosamine to 4-Hydroxyphenylglycine⁴Position 4
Glycosylation IIIMannosyltransferasePseudoaglycone, GDP-MannoseAttachment of α-D-mannose to 3,5-Dihydroxyphenylglycine⁷Position 7
AcylationAcyltransferase (ORF11*)Glucosamine at Hpg⁴, Acyl-CoA donorsAttachment of diverse acyl chains (C9-C11, linear/branched) to the GlcNAc amino group at Hpg⁴Position 4 (Sugar moiety)

Structural Heterogeneity: Role of Fatty Acid Side Chains in Teichomycin A2-5 Congeners

The defining structural feature of the Teichomycin A2 complex, differentiating it from vancomycin and underpinning its classification as a lipoglycopeptide, is the presence of a fatty acyl chain linked via an amide bond to the nitrogen atom of the glucosamine sugar attached to Hpg⁴. Teichomycin A2-5 (CAS 91032-38-1) is specifically characterized by an N-acyl-β-D-glucosaminyl moiety bearing an iso-undecanoyl (10-methyl-decanoyl, iso-C11:0) chain [5] [6]. This structural variation generates significant heterogeneity within the pharmacologically active "teicoplanin A2" principle:

  • Source of Heterogeneity: The fatty acyl chains (C9-C12) attached to the glucosamine are derived from the cellular fatty acid pool of A. teichomyceticus, primarily via β-oxidation of longer membrane fatty acids [2]. The acyltransferase (ORF11) exhibits relaxed specificity towards acyl-CoA donors (acetyl-, butyryl-, octanoyl- demonstrated *in vitro [1]), allowing for the incorporation of chains of varying lengths and branching patterns.
  • Congener Spectrum: The A2 complex comprises five major structurally related molecules (A2-1 to A2-5), constituting 89-95% of the total teicoplanin complex. They share the identical heptapeptide core, cross-links, chlorine atoms, and three sugar units (mannose, N-acetyl-glucosamine at Bht⁶, N-acyl-aminoglucose at Hpg⁴). They differ solely in the structure of the fatty acid moiety esterifying the glucosamine nitrogen at Hpg⁴:
  • A2-1: Linear decenoyl (C10:1)
  • A2-2: Branched iso-decanoyl (iso-C10:0)
  • A2-3: Linear decanoyl (C10:0)
  • A2-4: Branched anteiso-undecanoyl (anteiso-C11:0)
  • A2-5: Branched iso-undecanoyl (iso-C11:0) [2] [5] [6]
  • Impact of Congener Structure:
  • Membrane Anchoring & Enhanced Activity: The hydrophobic acyl chain enables Teichomycin A2 congeners to anchor into the lipid bilayer of bacterial membranes. This positioning places the drug molecule in close proximity to its target, the Lipid II precursor (terminating in D-Ala-D-Ala) located on the outer surface of the cytoplasmic membrane. This membrane anchoring is believed to contribute to the enhanced activity of teicoplanin congeners against certain Gram-positive pathogens compared to vancomycin, which lacks this lipid tail [8] [9].
  • Dimerization & Target Binding: The lipophilic side chain facilitates non-covalent dimerization of Teichomycin molecules. This dimerization creates a stable high-affinity pocket that encapsulates the D-Ala-D-Ala terminus of Lipid II, enhancing binding avidity and contributing to its mechanism of action [8].
  • Solution Behavior & Self-Association: Beyond dimerization relevant to mechanism, Teichomycin A2 congeners exhibit concentration-dependent self-association in aqueous solution. Hydrodynamic studies reveal that above approximately 1 mg/mL, Teichomycin A2 forms large, stable globular aggregates plateauing at around 19 monomers (molar mass ≈ 35,400 g/mol, sedimentation coefficient s²⁰,ᴡ ≈ 4.65 S). This self-association is primarily driven by hydrophobic interactions involving the fatty acyl chains [8].
  • Pharmacopoeia Requirements: Regulatory bodies (notably European and Japanese Pharmacopoeia) mandate strict control over the relative proportions of the A2-1 to A2-5 congeners and the more polar hydrolytic product A3-1 in the final drug substance (Targocid®), requiring them to match the profile of the innovator product [2]. This necessitates precise control during fermentation via precursor feeding strategies as previously described.
  • Pharmacokinetic Variation: The hydrophobicity of the acyl chain influences serum protein binding. Teichomycin A2-5, with its branched C11 chain, exhibits the highest association constant (Ka = 3.87 x 10⁴ mol⁻¹) for human serum albumin among the A2 components, leading to approximately 90-95% protein binding in vivo. This contrasts with the more hydrophilic A3-1 congener (≈68-72% bound) [5] [6] [8]. This binding impacts volume of distribution and elimination half-life.
  • Antiviral Potential: The hydrophobic interaction capability conferred by the acyl chain is implicated in teicoplanin's ability to inhibit cysteine proteases like cathepsin L, potentially interfering with viral cell entry mechanisms (e.g., SARS-CoV-2), a property not shared by vancomycin [8].

Table 3: Structural Characteristics and Properties of Teichomycin A2 Congeners

CongenerFatty Acyl ChainChain TypeEmpirical FormulaMolecular Weight (g/mol)Albumin Binding (Ka x 10⁴ mol⁻¹)Key Functional Impact
A2-1Decenoyl (C10:1)Linear, unsaturatedC₈₇H₉₅Cl₂N₉O₃₃~1877.62.47Enhanced by linoleate precursors; Linear unsaturated chain
A2-2iso-Decanoyl (iso-C10:0)Branched, saturatedC₈₇H₉₇Cl₂N₉O₃₃~1879.72.86Enhanced by L-valine; Membrane interaction
A2-3Decanoyl (C10:0)Linear, saturatedC₈₇H₉₇Cl₂N₉O₃₃~1879.72.95Enhanced by oleate precursors; Linear saturated chain
A2-4anteiso-Undecanoyl (anteiso-C11:0)Branched, saturatedC₈₉H₁₀₁Cl₂N₉O₃₃~1893.7~2.95*Enhanced by L-isoleucine; Membrane anchoring
A2-5iso-Undecanoyl (iso-C11:0)Branched, saturatedC₈₉H₉₉Cl₂N₉O₃₃~1893.73.87Enhanced by L-leucine; Highest albumin binding; Strong hydrophobic interaction potential

*Note: While a specific Ka for A2-4 was not explicitly listed in the provided sources, its structural similarity to A2-2 and A2-3 suggests a comparable binding constant within the range observed for those congeners. A2-5 consistently shows the highest affinity. Molecular weights are representative; slight variations exist depending on the specific chlorine isotopes considered.

Properties

Product Name

Teichomycin A2-5

IUPAC Name

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Molecular Formula

C89H99Cl2N9O33

Molecular Weight

1893.7 g/mol

InChI

InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)

InChI Key

FHBQKTSCJKPYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.